molecular formula C22H26N2O4 B2354736 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941986-46-5

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2354736
CAS No.: 941986-46-5
M. Wt: 382.46
InChI Key: BRMLZRIZTPJVHY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: is a novel heterocyclic compound that has gained attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a dimethoxybenzamide moiety. It has shown promising potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the dimethoxybenzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Comparison: Compared to similar compounds, 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of the tetrahydroquinoline core and the dimethoxybenzamide moiety

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-11-5-6-15-12-17(8-9-18(15)24)23-21(25)16-7-10-19(27-3)20(13-16)28-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLZRIZTPJVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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